molecular formula C7H7ClO2S B3112429 Ethyl 5-chlorothiophene-3-carboxylate CAS No. 189331-32-6

Ethyl 5-chlorothiophene-3-carboxylate

Cat. No.: B3112429
CAS No.: 189331-32-6
M. Wt: 190.65
InChI Key: OUTKEMKTBAXWGW-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-3-carboxylate: is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ethyl 5-chlorothiophene-3-carboxylate typically begins with thiophene as the core structure.

    Chlorination: Thiophene is chlorinated at the 5-position using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.

    Esterification: The chlorinated thiophene is then subjected to esterification with ethyl chloroformate or ethyl alcohol in the presence of a base like pyridine or triethylamine to form the ethyl ester group at the 3-position.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 5-chlorothiophene-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products:

    Substitution: Formation of ethyl 5-aminothiophene-3-carboxylate or ethyl 5-thiolthiophene-3-carboxylate.

    Oxidation: Formation of ethyl 5-chlorothiophene-3-sulfoxide or ethyl 5-chlorothiophene-3-sulfone.

    Reduction: Formation of ethyl 5-chlorodihydrothiophene-3-carboxylate.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Agriculture: Explored for its potential use in agrochemicals as a pesticide or herbicide intermediate.

Comparison with Similar Compounds

    Ethyl 5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    Methyl 5-chlorothiophene-3-carboxylate: Similar structure but with a methyl ester group, which can influence its solubility and reactivity.

    Ethyl 2-chlorothiophene-3-carboxylate: Chlorine substitution at a different position, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active and industrially relevant compounds.

Properties

IUPAC Name

ethyl 5-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTKEMKTBAXWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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